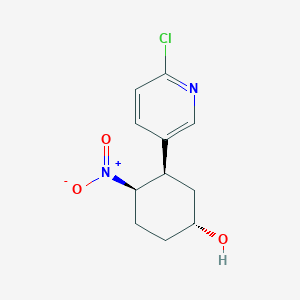![molecular formula C11H13NO4S B12533412 Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester CAS No. 18303-03-2](/img/structure/B12533412.png)
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester: is an organic compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol . This compound is characterized by the presence of a carbamic acid ester group attached to a 4-methylphenylsulfonyl moiety and a 2-propenyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester typically involves the reaction of 4-methylphenylsulfonyl chloride with 2-propenyl alcohol in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The general reaction scheme is as follows:
4-methylphenylsulfonyl chloride+2-propenyl alcoholbaseCarbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester
Industrial Production Methods
In industrial settings, the production of This compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like or to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Carbamates or urethanes.
Applications De Recherche Scientifique
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and coatings due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester involves the interaction of its ester group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets include enzymes and proteins, where the compound acts as an inhibitor by forming stable carbamate adducts .
Comparaison Avec Des Composés Similaires
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester: can be compared with other similar compounds such as:
- Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-butenyl ester
- Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-fluoroethyl ester
- Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester
- Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-methoxyethyl ester
These compounds share similar structural features but differ in the nature of the ester group, which can influence their reactivity and applications. This compound is unique due to its 2-propenyl group, which imparts specific reactivity and stability characteristics.
Propriétés
Numéro CAS |
18303-03-2 |
|---|---|
Formule moléculaire |
C11H13NO4S |
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
prop-2-enyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H13NO4S/c1-3-8-16-11(13)12-17(14,15)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,12,13) |
Clé InChI |
HALDYKDFJGIARW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


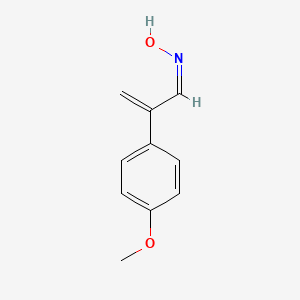
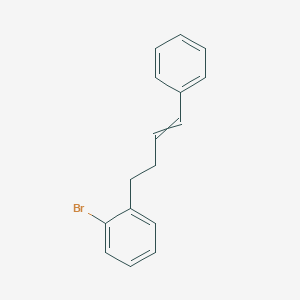
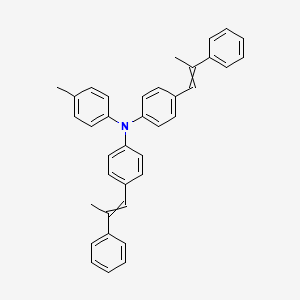
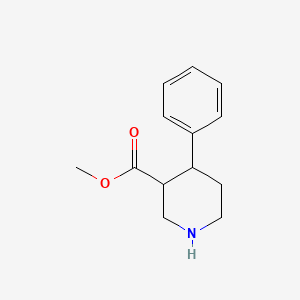
![3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline](/img/structure/B12533354.png)
![2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12533358.png)
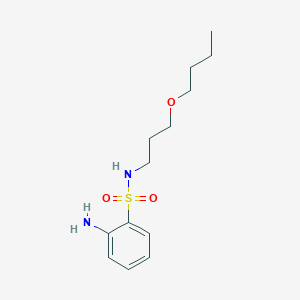
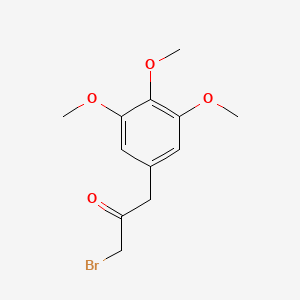
![N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B12533378.png)
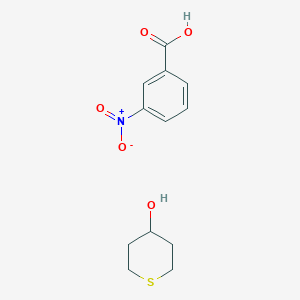
![4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine](/img/structure/B12533388.png)
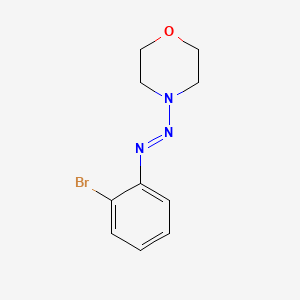
![3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12533390.png)
